molecular formula C6H7N3O B1461833 N'-hydroxypyridine-2-carboximidamide CAS No. 1217430-03-9

N'-hydroxypyridine-2-carboximidamide

Cat. No. B1461833
M. Wt: 137.14 g/mol
InChI Key: XKXCGXSHUNVFCT-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

The title compound was prepared by a modification of a reported method: a) Mylari, B. L.; Beyer, T. A.; Scott, P. J.; Aldinger, C. E.; Dee, M. F.; Siegel, T. W.; Zembrowski, W. J. J. Med. Chem. 1992, 35, 457, and b) Palazzo, G.; Tavella, M.; Strani, G.; Silvestrini, B.; J. Med. Pharm. Chem. 1961, 4, 351. To a suspension of N′-hydroxypyridine-2-carboximidamide (25.0 g, 0.182 mol) in chloroform (350 mL) was added chloroacetyl chloride (20.5 g, 0.182 mol, 1 equiv) and triethylamine (20.23 g, 0.2 mol, 1.1 equiv). When most of the triethylamine had been added, the suspension turned to a clear light-yellow solution. The solution was allowed to stand at room temperature for 1 d. The mixture was extracted with water (3×75 mL), resulting in the precipitation of a crystalline solid. The resulting slurry was filtered, and filter cake triturated with ethanol, re-filtered, and dried, affording 29.62 g (73%) of the O-chloracetyl amidoxime intermediate. This intermediate was refluxed in xylenes (300 mL) for 3 h, and the volatiles removed completely in vacuo, affording 25.55 g (72% overall) of the pure 1,2,4-oxadiazole. 1H NMR (DMSO-d6) □ 5.20 (s, 2H), 7.62 (m, 1H), 8.06 (m, 2H), 8.76 (m, 1H). LC-MS (APCI) calcd for C8H6ClN3O: 195.02. found (M+H+): 196.0 m/z.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
20.23 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1)[NH2:4].[Cl:11][CH2:12][C:13](Cl)=O.C(N(CC)CC)C>C(Cl)(Cl)Cl>[Cl:11][CH2:12][C:13]1[O:1][N:2]=[C:3]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=2)[N:4]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ON=C(N)C1=NC=CC=C1
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
20.5 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
20.23 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with water (3×75 mL)
CUSTOM
Type
CUSTOM
Details
resulting in the precipitation of a crystalline solid
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
FILTRATION
Type
FILTRATION
Details
filter cake
CUSTOM
Type
CUSTOM
Details
triturated with ethanol
FILTRATION
Type
FILTRATION
Details
re-filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
ClCC1=NC(=NO1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 29.62 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.